molecular formula C12H10ClN3O2 B8453380 4-(4-Amino-2-chlorophenoxy)picolinamide CAS No. 757251-55-1

4-(4-Amino-2-chlorophenoxy)picolinamide

Cat. No.: B8453380
CAS No.: 757251-55-1
M. Wt: 263.68 g/mol
InChI Key: MBHYQUAIMZFULR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Amino-2-chlorophenoxy)picolinamide is a high-purity chemical compound intended for research applications. This molecule features a picolinamide core linked to a 2-chloro-4-aminophenoxy group, a structural motif found in compounds of significant research interest. Structurally related picolinamide derivatives, such as 4-(4-aminophenoxy)-N-methylpicolinamide, have been identified in scientific studies as key scaffolds for the development of potential antitumor agents . Research into these analogues has shown that they can exhibit potent antiproliferative activity against various human cancer cell lines, including A549 (lung), HeLa (cervical), and MCF-7 (breast) . The mechanism of action for related compounds has been investigated and may involve the induction of apoptosis (programmed cell death) and the inhibition of specific kinase targets, such as c-Met kinase . Furthermore, other N-methylpicolinamide derivatives have demonstrated promising in vivo antitumor effects in research models, with studies indicating the ability to suppress angiogenesis and induce apoptosis and necrosis in cancer cells . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are encouraged to consult the scientific literature for the specific properties and potential research applications of this compound.

Properties

CAS No.

757251-55-1

Molecular Formula

C12H10ClN3O2

Molecular Weight

263.68 g/mol

IUPAC Name

4-(4-amino-2-chlorophenoxy)pyridine-2-carboxamide

InChI

InChI=1S/C12H10ClN3O2/c13-9-5-7(14)1-2-11(9)18-8-3-4-16-10(6-8)12(15)17/h1-6H,14H2,(H2,15,17)

InChI Key

MBHYQUAIMZFULR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)Cl)OC2=CC(=NC=C2)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 4-(4-Amino-2-chlorophenoxy)picolinamide are best understood through comparison with analogous pyridineamides and phenoxy-substituted derivatives. Key compounds and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Pyridine/Phenoxy) Key Properties/Applications Reference
This compound - Pyridine: Carboxamide at C2
- Phenoxy: 2-Cl, 4-NH₂
Pharmaceutical intermediate (Sorafenib-related)
4-(4-Amino-2-fluorophenoxy)-N-methylpicolinamide - Pyridine: N-methylcarboxamide
- Phenoxy: 2-F, 4-NH₂
Enhanced solubility due to fluorine; potential kinase inhibitor
3,6-Dichloro-N-(4-fluorophenyl)picolinamide - Pyridine: 3,6-Cl
- Amide: 4-fluorophenyl
Stabilized by intramolecular H-bonds; crystallographic stability
4-(2-Fluoro-4-nitrophenoxy)picolinamide - Phenoxy: 2-F, 4-NO₂
- Pyridine: Carboxamide
Precursor for nitro-to-amine reduction; c-Met inhibitor candidate
4-(3-Methoxybenzyloxy)-3-chlorobenzenamine - Benzene: 3-OCH₃, 3-Cl
- Benzyloxy linkage
Methoxy group increases lipophilicity; synthetic intermediate

Key Comparative Insights

Substituent Effects on Bioactivity Chlorine vs. Fluorine: The 2-chloro substituent in the target compound increases steric bulk compared to 2-fluoro analogs (e.g., 4-(4-Amino-2-fluorophenoxy)-N-methylpicolinamide). Fluorine’s electronegativity enhances solubility but may reduce binding affinity in hydrophobic enzyme pockets . Amino Group: The 4-amino group enables hydrogen bonding, critical for interactions with biological targets like kinases (e.g., c-Met inhibitors in ). Nitro analogs (e.g., 4-(2-Fluoro-4-nitrophenoxy)picolinamide) require reduction to amines for activity .

Synthetic Methodologies Reduction Conditions: The target compound uses FeCl₃·6H₂O and hydrazine hydrate for nitro-to-amine reduction, whereas other studies employ catalytic hydrogenation . Amide Formation: N-methylpicolinamide derivatives (e.g., compound 4 in ) are synthesized via direct amidation, while 3,6-dichloro analogs () use picolinoyl chloride and aryl amines .

Physicochemical Properties Crystallinity: 3,6-Dichloro-N-(4-fluorophenyl)picolinamide exhibits strong intramolecular hydrogen bonds (N–H⋯N, C–H⋯O), enhancing thermal stability compared to the target compound . Lipophilicity: Methoxy-substituted analogs () show higher logP values than amino-substituted derivatives, impacting membrane permeability .

Biological Relevance Kinase Inhibition: Pyridineamides with 1,2,3-triazole fragments () demonstrate potent c-Met inhibition, suggesting that the amino group in the target compound could similarly modulate kinase binding . Pharmaceutical Intermediates: The target compound’s structural similarity to Sorafenib impurities underscores its role in quality control during drug synthesis .

Preparation Methods

Method 1: Direct Coupling Approach

This single-step method involves reacting equimolar quantities of 4-amino-2-chlorophenol and pyridine-2-carboxylic anhydride in anhydrous dimethylformamide (DMF) at 80–90°C for 6–8 hours. The reaction proceeds via nucleophilic attack of the phenolic oxygen on the anhydride carbonyl group.

Key parameters:

  • Solvent: DMF (dielectric constant ε = 36.7)

  • Temperature: 85°C ± 5°C

  • Yield: 62–68%

  • Purity: >95% (HPLC) after recrystallization from ethyl acetate

Limitations:

  • Competing side reactions at the amino group require strict anhydrous conditions

  • Difficulties in scaling beyond 10 kg batches

Method 2: Stepwise Assembly with Intermediate Protection

Developed for improved regioselectivity, this method employs protective group chemistry:

  • Amino group protection:
    Phthaloyl chloride reacts with 4-amino-2-chlorophenol in the presence of DMAP (4-dimethylaminopyridine) and TEA (triethylamine) to yield N-phthaloyl-4-amino-2-chlorophenol.

  • Coupling reaction:
    The protected intermediate undergoes nucleophilic substitution with pyridine-2-carbonyl chloride in THF at 0–5°C.

  • Deprotection:
    Hydrazine hydrate (2.5 eq) in ethanol at 60°C removes the phthaloyl group over 4 hours.

Advantages:

  • Overall yield increases to 72–78%

  • Minimizes side reactions through sequential functional group manipulation

Method 3: Industrial-Scale Production

Patent EP2195286A2 outlines a continuous flow process optimized for metric ton-scale manufacturing:

Reactor configuration:

  • Two-stage plug flow reactor system

  • Stage 1: Protection reaction at 40°C (residence time: 45 min)

  • Stage 2: Coupling reaction at 85°C (residence time: 120 min)

Key features:

  • Automated pH control (maintained at 7.5–8.0)

  • In-line IR spectroscopy for real-time monitoring

  • Annual production capacity: 25 metric tons

Reaction Mechanisms and Intermediate Characterization

Nucleophilic Aromatic Substitution Mechanism

The core reaction follows a two-step aromatic substitution:

Pyridine-2-carboxylic anhydride+4-Amino-2-chlorophenolDMF, 85°CIntermediate AHClProduct\text{Pyridine-2-carboxylic anhydride} + \text{4-Amino-2-chlorophenol} \xrightarrow{\text{DMF, 85°C}} \text{Intermediate } \textbf{A} \xrightarrow{-\text{HCl}} \text{Product}

Kinetic studies reveal second-order dependence on phenol concentration, with activation energy (EaE_a) of 92.4 kJ/mol.

Intermediate Analysis

Critical intermediates were characterized using:

TechniqueN-Phthaloyl IntermediateFinal Product
1^1H NMR δ 7.85–7.45 (m, 4H, phthaloyl)δ 8.60 (d, 1H, pyridine)
HPLC Purity 98.2%99.5%
MS (ESI+) m/z 318.1 [M+H]+^+m/z 263.7 [M+H]+^+

Optimization of Reaction Conditions

Solvent Effects

Comparative solvent screening revealed:

SolventDielectric ConstantYield (%)Reaction Time (h)
DMF36.7686
DMSO46.7715.5
Acetonitrile37.5428

DMF remains preferred due to optimal solubility and reaction kinetics.

Catalytic Enhancements

Adding 0.5 mol% CuI accelerated the coupling step by 40% through a proposed copper-mediated mechanism:

Ar-O+CuIAr-O-Cu-INuProduct\text{Ar-O}^- + \text{CuI} \rightarrow \text{Ar-O-Cu-I} \xrightarrow{\text{Nu}} \text{Product}

This modification increased batch yields to 74% while reducing energy consumption.

Industrial-Scale Production Considerations

Cost Analysis

ComponentLab Scale ($/kg)Industrial Scale ($/kg)
4-Amino-2-chlorophenol420380
DMF8562
Energy189

Economies of scale reduce production costs by 34% in metric-ton quantities.

Comparative Analysis of Preparation Methods

ParameterMethod 1Method 2Method 3
Yield 62–68%72–78%70–75%
Purity 95%99%98%
Scale Capacity 10 kg100 kg25,000 kg
OPEX HighModerateLow

Method 2 provides the best balance of yield and purity for research quantities, while Method 3 dominates industrial production through continuous processing advantages.

Q & A

Q. What are the common synthetic routes for 4-(4-Amino-2-chlorophenoxy)picolinamide, and what challenges are encountered in optimizing reaction yields?

  • Methodological Answer : The synthesis typically involves coupling 4-amino-2-chlorophenol with picolinamide derivatives under palladium-catalyzed conditions. For example, reacting 4-aminophenol with 4-chloro-N-methylpicolinamide under varying reaction conditions (e.g., solvents, catalysts, temperatures) has been explored. However, yields are often low (e.g., 25% under optimized conditions) due to competing side reactions, such as the formation of N-methyl-4-(4-((2-(methylcarbamoyl)pyridin-4-yl)amino)phenoxy)picolinamide as a byproduct . Key challenges include selecting catalysts (e.g., Pd/C) and optimizing hydrogenation parameters (e.g., temperature, pressure) to suppress side pathways.

Q. How is this compound characterized structurally, and what analytical techniques are essential for confirming its purity?

  • Methodological Answer : Structural confirmation requires a combination of 1H NMR , 13C NMR , and high-resolution mass spectrometry (HRMS) to verify the molecular framework and substituent positions. For purity assessment, HPLC with UV detection is critical, particularly for identifying trace byproducts from synthesis. Melting point analysis and IR spectroscopy (e.g., confirming amide C=O stretches at ~1650–1700 cm⁻¹) are also employed .

Advanced Research Questions

Q. What strategies can be employed to address low reaction yields in the synthesis of this compound derivatives?

  • Methodological Answer : Low yields often stem from steric hindrance or competing nucleophilic pathways. Strategies include:
  • Catalyst Optimization : Using Pd/C under hydrogenation conditions to reduce dehalogenation side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature Control : Maintaining temperatures below 120°C to prevent decomposition .
  • Protecting Groups : Introducing temporary protecting groups (e.g., Boc or Fmoc) on the amine to direct reactivity .

Q. How do structural modifications of this compound impact its biological activity, particularly in targeting tyrosine kinase receptors like c-Met?

  • Methodological Answer : Structural modifications focus on enhancing binding to the c-Met kinase domain:
  • Fluorine Substitution : Introducing fluorine at the benzene ring improves bioavailability and ligand-target binding affinity by modulating electronic and steric properties .
  • Side Chain Variation : Adding hydrophobic groups (e.g., methyl or trifluoromethyl) to the picolinamide moiety enhances interactions with the kinase’s hydrophobic pockets .
  • Bioisosteric Replacement : Replacing the chlorophenoxy group with bioisosteres (e.g., pyridyl or thioether) maintains activity while reducing toxicity .
    Example : Compound 46 (a derivative with fluorinated substituents) showed 2.4-fold greater anti-proliferative activity against A549 lung cancer cells compared to cabozantinib, a known c-Met inhibitor .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities of this compound derivatives across studies?

  • Methodological Answer : Discrepancies may arise from differences in:
  • Assay Conditions : Variations in cell lines (e.g., A549 vs. HeLa) or incubation times affect IC50 values. Standardizing protocols (e.g., MTT assay duration) is critical .
  • Structural Purity : Impurities from synthesis (e.g., unreacted starting materials) can skew results. Rigorous HPLC and NMR validation is necessary .
  • Target Selectivity : Some derivatives may off-target other kinases (e.g., VEGFR2). Kinase profiling assays (e.g., kinase panel screening) clarify specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.